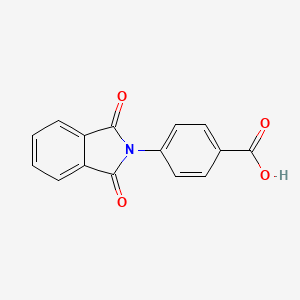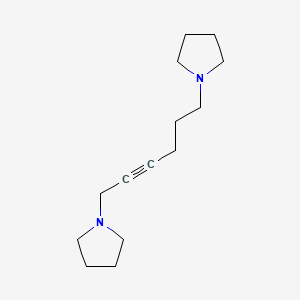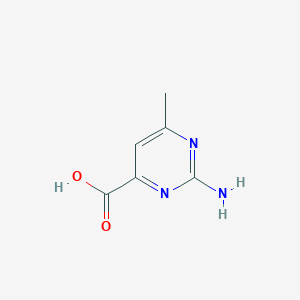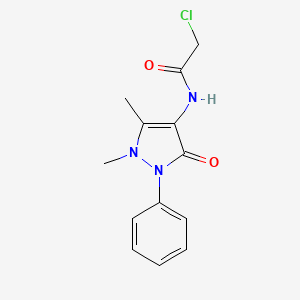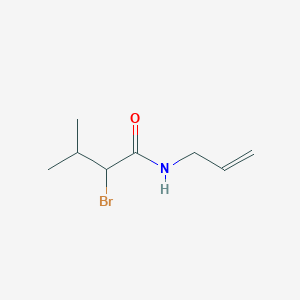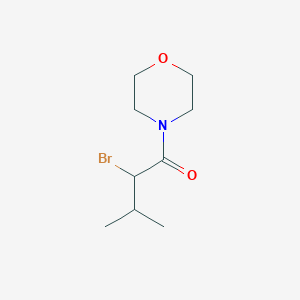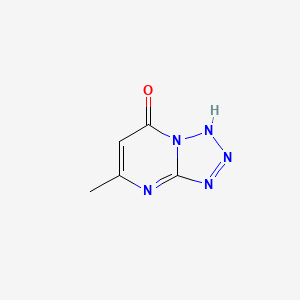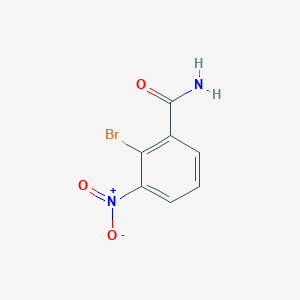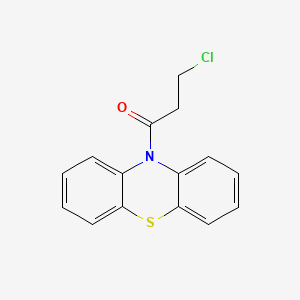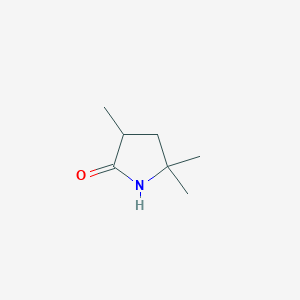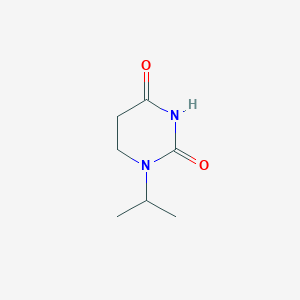
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione (IPDPD) is a heterocyclic compound composed of a five-membered ring of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and agrochemicals. IPDPD is also used as a catalyst in organic synthesis.
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including “1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione”, display a range of pharmacological effects including anti-inflammatory . They exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines also have antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antibacterial Applications
Pyrimidines have been found to possess antibacterial properties . They can inhibit the growth of certain bacteria, making them potentially useful in the treatment of bacterial infections.
Antiviral Applications
Pyrimidines have shown antiviral effects . They can inhibit the replication of certain viruses, which could make them useful in antiviral therapies.
Antifungal Applications
Pyrimidines have demonstrated antifungal properties . They can inhibit the growth of certain fungi, which could be beneficial in the treatment of fungal infections.
Antituberculosis Applications
Pyrimidines have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mechanism of Action
Target of Action
Pyrimidine derivatives, a class of compounds to which 1-isopropyldihydropyrimidine-2,4(1h,3h)-dione belongs, have been found to inhibit cyclin-dependent kinases (cdks) such as cdk2 . CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them a potential target for cancer treatment .
Mode of Action
Similar pyrimidine derivatives have been shown to interact with their targets (such as cdk2) and inhibit their activity . This inhibition can lead to changes in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
Inhibition of CDK2, a key player in cell cycle regulation, can disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
Based on the known effects of similar pyrimidine derivatives, it can be inferred that the compound may cause cell cycle arrest by inhibiting cdk2 . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
1-propan-2-yl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTAKONPWRIWRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291641 |
Source


|
| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione | |
CAS RN |
700-39-0 |
Source


|
| Record name | MLS002694004 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

